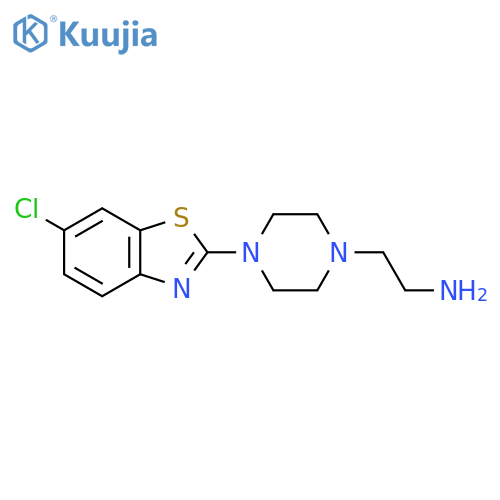

Cas no 1206993-02-3 (2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)

2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine

- 2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine

- 2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine

- F2158-0853

- 2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine

- 1206993-02-3

- AKOS022403476

-

- インチ: 1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2

- InChIKey: XEQGDOKZDVPPNW-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)SC(=N2)N1CCN(CCN)CC1

計算された属性

- せいみつぶんしりょう: 296.0862454g/mol

- どういたいしつりょう: 296.0862454g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2158-0853-5μmol |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 5μl |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-1mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2158-0853-5mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-20mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-30mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-2mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-10mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-20μmol |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-15mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2158-0853-25mg |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-amine |

1206993-02-3 | 90%+ | 25mg |

$163.5 | 2023-05-16 |

2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amineに関する追加情報

Introduction to 2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine (CAS No: 1206993-02-3)

2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine, a compound with the chemical identifier CAS No: 1206993-02-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both piperazine and benzothiazole moieties in its structure imparts unique pharmacological properties that make it a promising candidate for further investigation.

The benzothiazole ring system is well-documented for its role in various biological processes and has been extensively explored in the design of therapeutic agents. Specifically, the 6-chloro substituent on the benzothiazole ring enhances the molecule's interaction with biological targets, thereby modulating its pharmacological activity. This feature is particularly relevant in the context of developing novel compounds that exhibit enhanced binding affinity and selectivity.

The piperazine moiety, on the other hand, is known for its ability to act as a pharmacophore in numerous drugs, contributing to both efficacy and solubility. The combination of these two structural elements in 2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine suggests a multifaceted approach to drug design, potentially offering advantages over existing therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Among these, benzothiazole derivatives have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The compound in question, 2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine, aligns with this trend by incorporating structural features that are known to enhance biological activity.

In particular, the chloro substituent on the benzothiazole ring has been shown to improve metabolic stability and binding affinity. This modification is crucial for ensuring that the compound remains active within the physiological environment while maintaining its target specificity. The piperazine ring further contributes to these properties by providing a hydrogen bonding network that can interact with biological targets.

The synthesis of 2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylenethanamidine involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriately substituted benzothiazole derivatives with piperazine derivatives under controlled conditions. Subsequent functional group transformations are then employed to introduce the necessary amine functionalities.

The resulting compound exhibits interesting physicochemical properties that make it suitable for further pharmaceutical development. Its solubility profile is particularly noteworthy, as it allows for formulation into various dosage forms without significant challenges. Additionally, its stability under different storage conditions enhances its practicality for clinical use.

From a pharmacological perspective, 2-[6-chloro-1,3-benzothiazol-2-yl]piperazin-1-ylethan-1-amine has demonstrated potential in preclinical studies as a modulator of various biological pathways. Its ability to interact with specific enzymes and receptors suggests that it may be effective in treating conditions such as neurological disorders and cardiovascular diseases. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and its target proteins.

The integration of advanced computational techniques has significantly accelerated the drug discovery process. Molecular docking simulations have been particularly valuable in identifying potential binding sites and optimizing lead compounds like 2-[6-chloro-1,3-benzothiazol-2-yl]piperazin-1-ylethan-1-amine. These simulations have provided insights into how structural modifications can enhance binding affinity and selectivity, guiding researchers toward more effective drug candidates.

In conclusion, 2-[CAS No: 1206993

1206993-02-3 (2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine) 関連製品

- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)

- 1526729-35-0((3-chloro-2-fluorophenyl)methyl(pentyl)amine)

- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

- 2863676-89-3(MPP hydrochloride)

- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)

- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)

- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)

- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)